molecular formula C11H18N2O B1384555 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 1153296-66-2

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1384555
CAS No.: 1153296-66-2
M. Wt: 194.27 g/mol
InChI Key: SHAUXULMHMNNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that includes a tert-butyl group and an isopropyl group attached to a dihydropyrimidinone ring

Scientific Research Applications

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidinones.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-6-(propan-2-yl)phenol
  • 2-Tert-butyl-6-(propan-2-yl)pyridine

Uniqueness

2-Tert-butyl-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its dihydropyrimidinone ring structure, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-tert-butyl-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-7(2)8-6-9(14)13-10(12-8)11(3,4)5/h6-7H,1-5H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAUXULMHMNNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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